Tetraethylammonium fluoride hydrate

Catalog No.
S8083780
CAS No.
63123-02-4
M.F
C8H22FNO
M. Wt
167.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium fluoride hydrate

CAS Number

63123-02-4

Product Name

Tetraethylammonium fluoride hydrate

IUPAC Name

tetraethylazanium;fluoride;hydrate

Molecular Formula

C8H22FNO

Molecular Weight

167.26 g/mol

InChI

InChI=1S/C8H20N.FH.H2O/c1-5-9(6-2,7-3)8-4;;/h5-8H2,1-4H3;1H;1H2/q+1;;/p-1

InChI Key

YEKUWOWHPVKTCQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.O.[F-]

Canonical SMILES

CC[N+](CC)(CC)CC.O.[F-]

Tetraethylammonium fluoride hydrate (TEAF hydrate) is a quaternary ammonium salt commonly used in organic synthesis Source: Sigma-Aldrich: . Here are some of its applications in scientific research:

Deprotection Reagent

TEAF hydrate is a valuable reagent for removing silyl ether protecting groups from molecules. Silyl ethers are temporary functional groups used to protect certain functionalities during organic synthesis. TEAF hydrate cleaves the Si-C bond, leading to the removal of the silyl group and the regeneration of the original functionality Source: Sigma-Aldrich: .

Fluorination Agent

TEAF hydrate serves as a mild and selective fluoride ion donor. This property makes it useful for introducing fluorine atoms into organic molecules. Fluorination is a crucial step in the synthesis of various pharmaceuticals and functional materials Source: Fisher Scientific: .

Phase-Transfer Catalyst

TEAF hydrate can act as a phase-transfer catalyst. Phase-transfer catalysts facilitate reactions between immiscible liquids, such as water and organic solvents. This allows researchers to carry out reactions that would otherwise be difficult or impossible Source: Santa Cruz Biotechnology: .

Depolymerization Catalyst

Recent research explores the use of TEAF hydrate as a homogeneous catalyst for the depolymerization of poly(lactic acid) (PLA). PLA is a biodegradable polymer used in various applications. Depolymerization allows researchers to recycle PLA waste into valuable chemicals Source: Sigma-Aldrich: .

Tetraethylammonium fluoride hydrate is a chemical compound with the molecular formula C8H20FNxH2OC_8H_{20}FN\cdot xH_2O and a CAS number of 98330-04-2. It appears as white to beige crystals or crystalline solids, often hygroscopic in nature. This compound consists of a positively charged tetraethylammonium cation (N(C2H5)4+)(N(C_2H_5)_4^+) and a negatively charged fluoride anion (F)(F^-) . Its molecular weight is approximately 167.265 g/mol when considering the anhydrous form .

Tetraethylammonium fluoride hydrate plays a significant role in various organic synthesis reactions. Key reactions include:

  • Fluorination Reactions:
    RX+TEAF.xH2ORF+(C2H5)4N+X+xH2ORX+TEAF.xH_2O\rightarrow R-F+(C_2H_5)_4N^+X^-+xH_2O
  • Cleavage of Carbon-Silicon Bonds:
    RCCH+TEAF.xH2ORCC+(C2H5)4N+F+xH2ORC\equiv CH+TEAF.xH_2O\rightarrow RC\equiv C^-+(C_2H_5)_4N^+F^-+xH_2O

These reactions highlight its utility as a reagent for the introduction of fluorine into organic molecules and for facilitating phase transfer in synthetic chemistry .

The synthesis of tetraethylammonium fluoride hydrate can be achieved through several methods, including:

  • Neutralization Reaction: Reacting tetraethylammonium hydroxide with hydrofluoric acid.
  • Ion Exchange: Using a fluoride ion exchange resin to replace other anions in tetraethylammonium salts with fluoride ions.

These methods yield tetraethylammonium fluoride, which can then be hydrated to form the hydrate variant .

Tetraethylammonium fluoride hydrate has several applications in synthetic chemistry:

  • Catalyst: It serves as a catalyst for oxidation, methylation, and deuteration reactions involving fluorine.
  • Reagent: Used for cleaving silicon-carbon bonds in organic synthesis.
  • Phase Transfer Catalyst: Facilitates reactions between organic and inorganic phases, enhancing reaction rates and yields .

Tetraethylammonium fluoride hydrate shares similarities with several other ammonium fluoride compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tetraethylammonium fluorideC8H20FNC_8H_{20}FNAnhydrous form, used primarily as a fluorinating agent.
Tetramethylammonium fluorideC5H12FNC_5H_{12}FNSmaller cation leads to different solubility properties.
Tetrabutylammonium fluorideC16H36FNC_{16}H_{36}FNLarger cation provides enhanced solubility in organic solvents.
Trimethylamine N-oxideC3H9NOC_3H_{9}NONon-fluorinated, used in different catalytic roles.

Tetraethylammonium fluoride hydrate is unique due to its combination of a bulky tetraethyl group that enhances solubility in organic solvents while maintaining ionic character through the small fluoride ion . This balance makes it particularly effective as a phase transfer catalyst compared to its analogs.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

167.16854249 g/mol

Monoisotopic Mass

167.16854249 g/mol

Heavy Atom Count

11

Related CAS

63123-01-3

Dates

Last modified: 11-23-2023

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